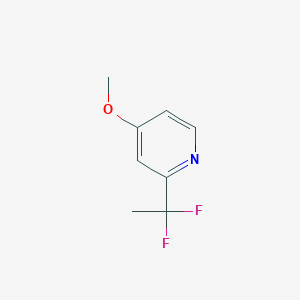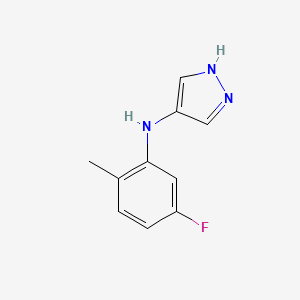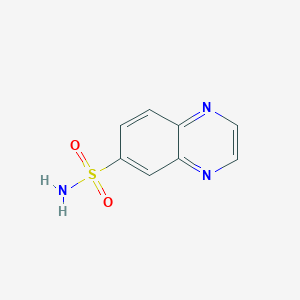![molecular formula C9H17N3O2 B13222737 N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B13222737.png)
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide is a chemical compound with the molecular formula C9H17N3O2. It is known for its unique structure, which includes a diazepane ring, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide typically involves the reaction of 1,4-diazepane with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using analytical techniques to ensure the completion of the reaction. The final product is then isolated and purified to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the diazepane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Applications De Recherche Scientifique
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant or anxiolytic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction leads to its observed effects, such as anxiolytic or anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,4-diazepan-2-one: Structurally similar but differs in the substitution pattern on the diazepane ring.
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride: A hydrochloride salt form of the compound with different solubility properties.
Uniqueness
This compound is unique due to its specific substitution on the diazepane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C9H17N3O2 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C9H17N3O2/c1-8(13)11-7-9(14)12-5-2-3-10-4-6-12/h10H,2-7H2,1H3,(H,11,13) |
Clé InChI |
RRBZDZNXXRAGHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)N1CCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13222657.png)

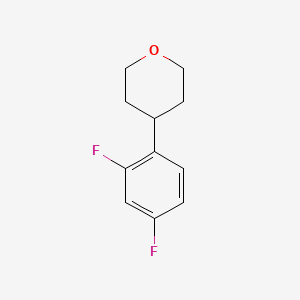
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)

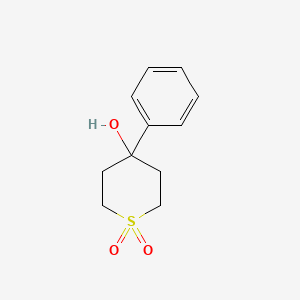

![2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13222690.png)


![4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13222706.png)
